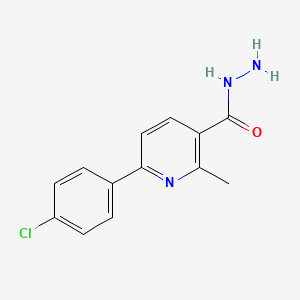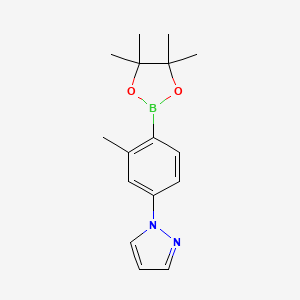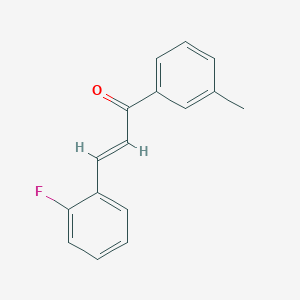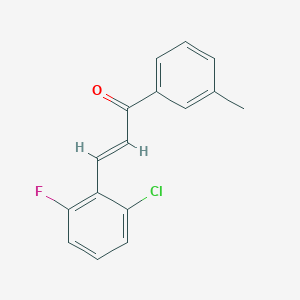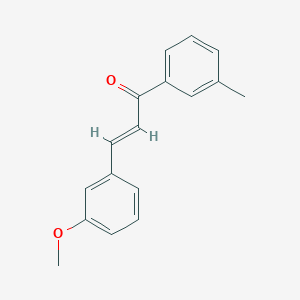
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as N-Methyl-3-methoxybenzylidene-2-propen-1-one, is an organic compound with a molecular formula of C15H16O2. It is a colorless crystalline solid, and has a variety of applications in scientific research.
Scientific Research Applications
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as an intermediate for the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of heterocyclic compounds and as a building block for the synthesis of polymers. Additionally, it has been used as a catalyst in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one is not well understood. However, it is believed to interact with enzymes and other proteins in the cell to affect biochemical processes. It is also thought to interact with hormones and other signaling molecules to affect physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one are not well understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have anti-viral and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation for use in laboratory experiments is its low solubility in water.
Future Directions
The potential future directions for (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research into its mechanism of action and its potential use as a catalyst in organic synthesis could be beneficial. Finally, research into its potential use as a building block for the synthesis of polymers could also be beneficial.
Synthesis Methods
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one can be synthesized through a variety of methods. One method involves the condensation of 3-methoxybenzaldehyde and 3-methylbenzaldehyde in the presence of sodium hydroxide. The reaction is carried out in acetic anhydride at a temperature of 70°C for 2 hours. The product is then purified by recrystallization. Another method involves the reaction of 3-methoxybenzyl alcohol and 3-methylbenzyl alcohol in the presence of a base, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is carried out in a solvent, such as ethanol, at a temperature of 70°C for 2 hours. The product is then purified by recrystallization.
properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAJWCEORAZDQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)

